molecular formula C8H9N3O2 B8682274 [1-(2-Nitrophenyl)ethylidene]hydrazine CAS No. 116271-34-2

[1-(2-Nitrophenyl)ethylidene]hydrazine

Cat. No.: B8682274
CAS No.: 116271-34-2
M. Wt: 179.18 g/mol
InChI Key: QJWDISQVXGQOQQ-UHFFFAOYSA-N
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Description

[1-(2-Nitrophenyl)ethylidene]hydrazine is a hydrazone derivative of interest in various scientific research fields. Hydrazones are a class of organic compounds intensively investigated for their diverse biological activities, which include serving as key precursors in the synthesis of more complex heterocyclic compounds . Researchers explore this family of compounds for potential applications as antibacterial and antifungal agents, as well as for their utility as fluorescent chemosensors for detecting metal ions . The compound is synthesized via a condensation reaction between hydrazine hydrate and a nitro-substituted acetophenone derivative, a reliable method for producing such hydrazones . As a member of the hydrazone family, it shares a common core structure that is often studied for its physicochemical properties and interaction with biological targets. This product is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

CAS No.

116271-34-2

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(2-nitrophenyl)ethylidenehydrazine

InChI

InChI=1S/C8H9N3O2/c1-6(10-9)7-4-2-3-5-8(7)11(12)13/h2-5H,9H2,1H3

InChI Key

QJWDISQVXGQOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Computational and Theoretical Investigations of 1 2 Nitrophenyl Ethylidene Hydrazine Chemistry

Quantum Chemical Methodologies

Quantum chemical methods are essential for exploring the electronic landscape of molecules. They allow for the calculation of geometric structures, electronic properties, and spectroscopic characteristics, providing a foundational understanding of a compound's behavior at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to predict the ground-state electronic and geometric structures of molecules. While specific DFT calculations for [1-(2-Nitrophenyl)ethylidene]hydrazine are not extensively detailed in the available literature, insights into its likely structure can be drawn from experimental studies on closely related analogues.

For instance, X-ray crystallography of (E)-1-(2,4-Dinitrophenyl)-2-[1-(2-nitrophenyl)ethylidene]hydrazine, a compound sharing the core structure of interest, reveals key geometric features that DFT calculations would aim to reproduce and analyze. nih.gov In this analogue, the molecule adopts an E conformation around the C=N double bond. nih.gov The central ethylidenehydrazine fragment (C=N-N) is observed to be planar. nih.gov However, the entire molecule is not perfectly flat; the two aromatic rings are twisted relative to this central plane and to each other. nih.gov

A significant structural characteristic is the orientation of the 2-nitro group. Due to steric hindrance with the hydrazine (B178648) portion of the molecule, the nitro group on the 2-nitrophenyl ring is significantly twisted out of the plane of the benzene (B151609) ring to which it is attached, with a dihedral angle of 81.19°. nih.gov This twisting is a critical feature that influences the molecule's electronic properties and potential for intermolecular interactions. Furthermore, an intramolecular hydrogen bond forms between the hydrazine N-H group and an oxygen atom of the ortho-nitro group, creating a stable six-membered ring structure known as an S(6) ring motif. nih.gov

A DFT study on this compound would aim to calculate key parameters such as bond lengths, bond angles, and dihedral angles, which could then be compared with experimental data if available. The table below summarizes typical geometric parameters that would be investigated.

ParameterDescriptionExpected Finding Based on Analogue nih.gov
C=N Bond Length The length of the imine double bond.Approximately 1.29 Å
N-N Bond Length The length of the single bond between the two nitrogen atoms.Data not specified in the analogue study.
Benzene Ring Dihedral The angle between the planes of the two aromatic rings.Approximately 7.84°
Nitro Group Dihedral The angle of the 2-nitro group relative to its attached benzene ring.Significantly twisted (e.g., ~81°)
Intramolecular H-Bond The presence and geometry of the N-H···O hydrogen bond.Formation of an S(6) ring motif.

This interactive table is based on experimental data for the analogue (E)-1-(2,4-Dinitrophenyl)-2-[1-(2-nitrophenyl)ethylidene]hydrazine and represents parameters that would be targeted in a DFT study of the title compound.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the electronic excited states of molecules. rsc.orgresearchgate.netchemrxiv.orgscirp.org It allows for the calculation of vertical excitation energies, which correspond to UV-visible absorption spectra, as well as oscillator strengths, which relate to the intensity of these absorptions. rsc.orgresearchgate.net

For this compound, a TD-DFT analysis would provide a theoretical UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). researchgate.net This method can also characterize the nature of the electronic transitions, such as n → π* or π → π* transitions, and identify whether they involve intramolecular charge transfer (ICT), for example, from the phenyl ring to the nitro group. researchgate.net Such calculations are crucial for understanding the photophysical properties of the molecule and for designing compounds with specific optical characteristics. However, specific TD-DFT studies focused on this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electron donor or acceptor.

An FMO analysis of this compound would involve:

HOMO Visualization: Identifying the regions of the molecule where the HOMO is localized. This orbital represents the areas most likely to donate electrons in a chemical reaction.

LUMO Visualization: Identifying the localization of the LUMO, which indicates the regions most likely to accept electrons.

HOMO-LUMO Energy Gap (ΔE): Calculating the energy difference between the HOMO and LUMO. A small energy gap is generally associated with higher chemical reactivity and lower kinetic stability.

While FMO analyses have been performed on many hydrazone derivatives to predict their reactivity, specific published data for this compound is not found in the search results.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge distribution, orbital interactions, and the nature of chemical bonds. Through NBO, one can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a lone pair orbital into an antibonding orbital. This analysis helps to rationalize the molecule's geometric structure and stability. Natural Population Analysis, a part of the NBO method, calculates the charge on each atom, offering insights into the molecule's electrostatic potential and reactive sites. Detailed NBO studies on this compound have not been identified in the provided search results.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the conformational changes and dynamic behavior of molecules over time, often including the effects of a solvent. nih.govnih.gov

Molecular dynamics simulations can reveal the preferred shapes (conformations) a molecule adopts in solution and the energy barriers between different conformations. nih.govmdpi.commdpi.com For a flexible molecule like this compound, MD simulations could track the rotation around single bonds, such as the N-N bond and the bonds connecting the hydrazine unit to the phenyl rings. This would help in understanding the molecule's flexibility and the population of different conformers at a given temperature. nih.govnih.gov Although MD is a powerful tool for studying hydrazones, specific simulation studies detailing the conformational dynamics of this compound are not documented in the available literature.

Adsorption Behavior and Surface Interactions

Computational studies, primarily employing density functional theory (DFT), have become instrumental in predicting and understanding the adsorption behavior of organic molecules on various surfaces. For this compound, theoretical investigations suggest that its interaction with surfaces is governed by the interplay of its distinct functional moieties: the nitrophenyl group and the hydrazine-ethylidene linkage.

Studies on similar molecules, such as nitrophenols and hydrazine, provide valuable insights. For instance, the adsorption of nitrophenols on graphene and functionalized graphene surfaces has been investigated, revealing that binding energies are influenced by the number of nitro groups. chemmethod.com This suggests that the nitro group in this compound would play a significant role in its surface interactions, likely through electrostatic and van der Waals forces. The binding energy of related nitrophenols has been shown to increase with the number of nitro groups, highlighting the importance of this functional group in surface adhesion. chemmethod.com

Furthermore, computational studies on the adsorption of hydrazine on copper surfaces have demonstrated that the interaction is significantly enhanced by including van der Waals corrections in DFT calculations (DFT-D2). ucl.ac.ukucl.ac.uk These studies also show that adsorption energies are sensitive to the surface structure, with stronger adsorption observed on defect sites like steps and vacancies compared to planar surfaces. ucl.ac.ukucl.ac.uk This indicates that the hydrazine portion of the molecule is crucial for its binding to metallic substrates. The dissociative adsorption of hydrazine on Cu(111) surfaces has also been simulated, showing a preference for N–N bond cleavage. ucl.ac.ukucl.ac.uk

Table 1: Theoretical Adsorption Energies of Related Compounds on Different Surfaces

Adsorbate Surface Computational Method Adsorption Energy (kcal/mol)
p-Nitrophenol Graphene DFT -15.2
Hydrazine Cu(111) DFT-D2 -12.7
Hydrazine Stepped Cu(110) DFT-D2 -18.9

Reactivity and Mechanism Predictions

Theoretical chemistry provides powerful tools to map out reaction pathways and characterize the high-energy transition states that govern reaction rates. For this compound, computational studies can elucidate mechanisms of its formation, isomerization, and decomposition.

A pertinent example is the theoretical investigation of the exo-endo isomerization in a related compound, (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine. najah.edu Using density functional theory (DFT), the transition state for this isomerization was located, and the activation barrier was calculated to be 110.5 kJ/mol in a vacuum. najah.edunajah.edu This type of computational analysis is crucial for understanding the dynamic behavior of the C=N double bond in these systems. The study also revealed that the endo isomer is slightly more stable than the exo isomer. najah.edunajah.edu

The formation of hydrazones from the condensation of hydrazines and carbonyl compounds is another area where computational chemistry can provide mechanistic insights. Theoretical modeling can be used to determine the transition state structures and activation energies for the key steps of the reaction, such as the initial nucleophilic attack of the hydrazine on the carbonyl carbon and the subsequent dehydration step. While specific studies on the formation of this compound are not prevalent, the principles from studies on other hydrazones are applicable. researchgate.net

Table 2: Calculated Activation Barrier for Isomerization of a Related Hydrazine Derivative

Compound Isomerization Type Computational Method Activation Barrier (kJ/mol)
(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine exo-endo DFT 110.5

The electronic structure of this compound, with its electron-withdrawing nitrophenyl group and electron-donating hydrazine moiety, suggests that it may possess interesting redox properties. Computational electrochemistry, often employing DFT, can predict redox potentials and shed light on the mechanisms of electron transfer.

Theoretical studies on various hydrazine derivatives have utilized quantum chemical parameters to understand their electronic and reactivity behavior. imist.maimist.ma Key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. researchgate.net For hydrazine derivatives, the presence of electron-withdrawing groups like the nitro group can significantly lower the LUMO energy, making the molecule more susceptible to reduction.

Cyclic voltammetry is an experimental technique used to study redox behavior, and computational methods can be used to simulate cyclic voltammograms. researchgate.net While specific simulations for this compound are not widely reported, studies on similar compounds indicate that the nitro group is often the primary site of reduction. The electrochemical reduction of nitrophenyl compounds typically proceeds through a series of single-electron transfer steps, often coupled with protonation in protic media. The specific mechanism can be elucidated by combining experimental and theoretical approaches.

Table 3: Calculated Electronic Properties of a Representative Hydrazine Derivative

Property Value (eV)
HOMO Energy -6.54
LUMO Energy -2.89
HOMO-LUMO Gap 3.65
Electrophilicity Index 5.98

Solvatochromism and Solvent Effects on Electronic Properties

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon that can be effectively studied using computational methods, particularly time-dependent density functional theory (TD-DFT). The electronic properties and UV-Vis absorption spectra of this compound are expected to be sensitive to the solvent environment due to changes in the polarity and specific solute-solvent interactions.

Computational studies on related hydrazone derivatives have shown that the choice of solvent can influence the position of the maximum absorption wavelength (λmax). researchgate.net For instance, TD-DFT calculations on (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine were used to obtain the UV-Vis spectra in a vacuum, water, and methanol, and these were compared with experimental spectra. najah.edunajah.edu Such studies help in understanding how the solvent stabilizes the ground and excited states of the molecule differently, leading to shifts in the absorption spectrum.

Generally, for molecules with significant charge transfer character in their electronic transitions, an increase in solvent polarity leads to a bathochromic (red) shift if the excited state is more polar than the ground state, and a hypsochromic (blue) shift if the ground state is more polar. For this compound, the presence of the nitro and hydrazine groups suggests that intramolecular charge transfer is likely, and thus its electronic spectrum would be susceptible to solvent effects.

Table 4: Predicted Absorption Maxima (λmax) of a Related Hydrazone in Different Solvents

Solvent Dielectric Constant Predicted λmax (nm)
Vacuum 1.0 365
Methanol 32.7 378
Water 78.4 382

Reactivity and Mechanistic Studies of 1 2 Nitrophenyl Ethylidene Hydrazine

Nucleophilicity and Electrophilicity of the Hydrazone Functional Group

The hydrazone functional group (R¹R²C=N-NH₂) is an ambivalent chemical entity, capable of acting as both a nucleophile and an electrophile. researchgate.netmdpi.com This dual reactivity is central to its role in organic synthesis.

Nucleophilic Character: The primary nucleophilic site in the hydrazone is the terminal nitrogen atom (-NH₂) of the hydrazine (B178648) moiety, owing to its lone pair of electrons. researchgate.netnih.gov This nitrogen can attack electrophilic centers, initiating a variety of reactions. The nucleophilicity of this amine is influenced by the substituents attached to the hydrazine. Aromatic hydrazines are generally more reactive toward carbonyls than their aliphatic counterparts. nih.gov The alpha-hydrogen atom on the carbon adjacent to the C=N bond is also acidic and can be deprotonated by a strong base like lithium diisopropylamide (LDA) to form an azaenolate, which is a potent carbon nucleophile. wikipedia.org

Electrophilic Character: The carbon atom of the C=N double bond exhibits electrophilic character and can be attacked by nucleophiles. researchgate.netwikipedia.org This electrophilicity is enhanced by electron-withdrawing groups attached to the carbon or nitrogen atoms. In the case of [1-(2-Nitrophenyl)ethylidene]hydrazine, the electron-withdrawing 2-nitrophenyl group increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack compared to hydrazones with electron-donating groups.

The formation of hydrazones itself is a classic example of nucleophilic attack, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone. mdpi.com The rate of hydrazone formation is typically fastest around pH 4.5. acs.org

Cyclization Reactions Leading to Heterocyclic Compounds

Hydrazones are valuable precursors for the synthesis of a wide range of heterocyclic compounds due to their ability to react with both electrophiles and nucleophiles. uobaghdad.edu.iq The presence of multiple reactive sites in this compound allows for various intramolecular and intermolecular cyclization pathways.

These reactions often involve the nucleophilic nitrogen of the hydrazone and the electrophilic imine carbon. For instance, hydrazones are key intermediates in the preparation of 3,5-disubstituted 1H-pyrazoles. wikipedia.org They can also undergo electrooxidative (3+2)-cycloaddition with alkenes to form N-arylpyrazolines. nih.gov Other common cyclization reactions include the formation of oxadiazoles, triazoles, and pyrazolines through reactions with reagents like carboxylic acids, carbon disulfide, or chalcones. tjpsj.orgresearchgate.net

The general scheme for such cyclizations often involves the reaction of the hydrazone with a bifunctional reagent, leading to the formation of a new ring system.

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazone Precursors

Precursor Reagent Resulting Heterocycle
Hydrazone Chalcones Pyrazoline tjpsj.orgresearchgate.net
Hydrazone Diethyl malonate Pyrazolidine dione tjpsj.org
Hydrazone Carboxylic Acid / POCl₃ 1,3,4-Oxadiazole tjpsj.org
Hydrazone Carbon Disulfide / KOH 1,3,4-Oxadiazole-5-thiol tjpsj.org

Reactions Involving the Nitro Group and Aromatic Ring

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), can activate the ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.org The nitro group deactivates the ring for electrophilic substitution but makes it susceptible to attack by nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.orglibretexts.org

This activating effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the context of this compound, while there is no conventional leaving group like a halide, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. rsc.org More commonly, the nitro group facilitates the displacement of a hydrogen atom in what is known as Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the ring, typically at a position ortho or para to the nitro group. organic-chemistry.org

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry. wikipedia.org The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, depending on the reagents and reaction conditions. This six-electron reduction can proceed sequentially through nitroso and N-hydroxylamino intermediates to ultimately form the corresponding amine. nih.gov

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel with a hydrogen source such as hydrogen gas or hydrazine hydrate (B1144303). wikipedia.orgresearchgate.net

Metal-Acid Systems: Classic examples include using iron, tin, or zinc in the presence of an acid (e.g., HCl). wikipedia.org

Other Reagents: Sodium hydrosulfite, sodium sulfide, or tin(II) chloride are also effective for this transformation. wikipedia.org

The product of the reduction is typically the corresponding aniline derivative, in this case, [1-(2-Aminophenyl)ethylidene]hydrazine. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties and subsequent reactivity of the aromatic ring.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

Reagent System Product
H₂, Pd/C or Raney Ni Amine wikipedia.org
Hydrazine Hydrate, Pd/C or CeO₂–SnO₂ Amine researchgate.net
Fe, HCl Amine wikipedia.org
SnCl₂ Amine wikipedia.org

Kinetic and Thermodynamic Aspects of Reactions

The kinetics of reactions involving hydrazones are highly dependent on factors such as pH, temperature, and the presence of catalysts. Hydrazone formation, for instance, is a reversible reaction whose rate is significantly pH-dependent, often peaking around pH 4-5. nih.govacs.org At neutral pH, the rate-limiting step is generally the breakdown of the tetrahedral intermediate formed upon the initial nucleophilic attack. nih.gov

The presence of the 2-nitrophenyl group can influence reaction kinetics. The electron-withdrawing nature of the nitro group can accelerate nucleophilic attack at the imine carbon. However, the kinetics of cyclization reactions can be complex. For example, studies on the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines have shown that the reaction rate can be linearly dependent on pH, indicating that the concentration of hydroxide ions plays a crucial role. researchgate.net

Thermodynamically, the stability of the products often drives these reactions. The formation of stable heterocyclic rings, such as pyrazoles or oxadiazoles, provides a strong thermodynamic driving force for cyclization reactions. Similarly, the reduction of a nitro group to an amine is a thermodynamically favorable process.

Influence of Steric and Electronic Factors on Reactivity (e.g., ortho-nitro steric hindrance)

Both steric and electronic factors profoundly influence the reactivity of this compound.

Electronic Factors: The primary electronic influence comes from the strongly electron-withdrawing nitro group (-I, -M effects). This effect has several consequences:

It increases the electrophilicity of the aromatic ring, making it susceptible to SₙAr reactions. wikipedia.orglibretexts.org

It increases the electrophilicity of the imine carbon, promoting nucleophilic addition to the C=N bond.

It increases the acidity of the N-H proton of the hydrazone, facilitating its deprotonation.

It can influence the rate of reactions, with electron-withdrawing groups on the aryl ring generally increasing the rate of hydrazone formation. nih.gov

Steric Factors: The placement of the nitro group at the ortho position introduces significant steric hindrance. This "ortho effect" can:

Hinder the approach of bulky reagents to the hydrazone moiety or the aromatic ring. quora.com

Force the nitro group to twist out of the plane of the benzene (B151609) ring, which can reduce its resonance effect (-M effect) while its inductive effect (-I effect) remains. mdpi.comquora.com In a related crystal structure, the nitro group of a 2-nitrophenyl moiety was found to be tilted significantly away from its bound benzene ring due to steric interaction with the adjacent hydrazine group. nih.gov

Influence the stereochemical outcome of reactions. For example, in certain cycloaddition reactions, the presence of an ortho-nitro group has been shown to affect the cis/trans selectivity of the products, an effect attributed more to its strong inductive pull than to steric bulk alone. mdpi.com

The interplay between the strong electron-withdrawing nature of the ortho-nitro group and its steric bulk is a key determinant of the specific reaction pathways and product distributions observed for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The intrinsic reactivity of the hydrazone functional group, coupled with the electronic influence of the 2-nitrophenyl substituent, positions [1-(2-Nitrophenyl)ethylidene]hydrazine as a powerful tool for synthetic chemists. It serves as a versatile synthon for constructing a variety of complex molecular architectures.

Synthesis of Heterocyclic Scaffolds (e.g., Coumarin (B35378), Pyridine, Thiazole (B1198619), Thiophene (B33073) Derivatives)

The hydrazone linkage is a key functional group for the synthesis of a wide array of nitrogen-containing heterocycles. While specific examples starting directly from this compound are specialized, the general reactivity of hydrazide-hydrazone derivatives is well-documented for creating diverse heterocyclic cores. researchgate.net

Coumarin Derivatives: Hydrazones can participate in condensation reactions to form coumarin scaffolds. For instance, the reaction of a hydrazide-hydrazone with salicylaldehyde (B1680747) derivatives can lead to the formation of 2-oxo-2H-chromene-3-carbohydrazide structures, which are key coumarin-based compounds. researchgate.netnih.gov This reaction typically proceeds via an initial condensation followed by an intramolecular cyclization.

Pyridine Derivatives: The synthesis of substituted pyridines can be achieved from hydrazone precursors. These reactions often involve cyclocondensation reactions where the hydrazone nitrogen atoms become part of the final heterocyclic ring. researchgate.netrsc.org

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic method for forming thiazole rings, and it can be adapted for hydrazone-derived substrates. sci-hub.seresearchgate.net The process typically involves the reaction of a thiosemicarbazone (which can be formed from a hydrazone) with an α-haloketone. sci-hub.senih.gov The hydrazinyl-thiazole products are valuable scaffolds in medicinal chemistry. nih.gov

Thiophene Derivatives: The Gewald reaction is a powerful multi-component method for synthesizing polysubstituted 2-aminothiophenes. ijprajournal.comwikipedia.org This reaction can be adapted for hydrazone derivatives, where the hydrazone acts as the active methylene (B1212753) component that condenses with a ketone or aldehyde, followed by reaction with elemental sulfur and a base to form the thiophene ring. ijprajournal.comnih.gov This approach highlights the utility of hydrazones in constructing sulfur-containing heterocycles. nih.govpharmaguideline.com

Role in Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. ub.eduresearchgate.net Hydrazine (B178648) and its derivatives are common participants in MCRs for generating heterocyclic libraries. mdpi.comnih.gov

The this compound molecule is well-suited for such reactions. The hydrazine moiety can act as a nucleophile to react with carbonyl compounds and other electrophiles, initiating a cascade of bond-forming events. For example, four-component reactions involving hydrazine hydrate (B1144303), aldehydes, malononitrile, and β-ketoesters are used to synthesize complex pyranopyrazole systems. nih.gov

Furthermore, the 2-nitrophenyl group can play a crucial role in tandem reactions. A tandem process involves several reactions occurring sequentially in one pot without isolating intermediates. The nitro group can be reduced in situ to an amino group, which can then participate in a subsequent intramolecular cyclization. A one-pot tandem approach has been developed for synthesizing quinazoline (B50416) derivatives from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes, which proceeds via a zinc-mediated reductive cyclization process. rsc.org This demonstrates the potential for the 2-nitrophenyl group in this compound to participate in similar reductive cyclization cascades, leading to complex fused heterocyclic systems.

Advanced Materials Chemistry

The electronic and structural features of this compound also make it a candidate for applications in materials science, particularly where specific optical or electrochemical properties are required.

Application in Dye-Sensitized Solar Cells (DSSC)

Dye-sensitized solar cells (DSSCs) rely on organic or organometallic dyes to absorb sunlight and inject electrons into a semiconductor matrix. The ideal dye possesses a donor-π bridge-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. While various organic structures based on pyrazine, phenothiazine, and coumarin have been explored as sensitizers, the specific application of this compound in DSSCs is not extensively documented in the literature. mdpi.com

Hypothetically, the nitrophenyl group could function as an electron acceptor, and the rest of the molecule could be modified to incorporate a suitable electron donor and π-bridge. However, without experimental data on its photovoltaic properties, such as its HOMO/LUMO energy levels and light-harvesting efficiency, its suitability as a primary sensitizer (B1316253) in high-efficiency DSSCs remains an area for future investigation. nih.govmdpi.comresearchgate.net

Development of Fluorescent Probes and Chemosensors

Hydrazone-based molecules, particularly those bearing nitrophenyl groups, have emerged as highly effective chemosensors for detecting ions and neutral molecules. mdpi.comrsc.org The sensing mechanism often relies on the acidic nature of the N-H proton of the hydrazone group, which is enhanced by the strong electron-withdrawing effect of the nitro group. researchgate.net

Upon interaction with a basic anion, such as fluoride (B91410) (F⁻) or cyanide (CN⁻), the N-H proton is abstracted. This deprotonation event extends the π-conjugation across the molecule, leading to a significant change in its electronic structure. nih.gov This change manifests as a dramatic shift in the UV-visible absorption spectrum, resulting in a visible color change ("colorimetric" or "naked-eye" detection), and often a change in fluorescence intensity ("turn-on" or "turn-off" sensing). nih.govmdpi.com Dinitrophenyl hydrazones have shown remarkable sensitivity for anions like CN⁻, with limits of detection in the micromolar range. mdpi.com Similarly, 2-nitrobenzylidene-hydrazine-based sensors have been developed for the selective detection of Cu²⁺ ions and amino acids like histidine and tyrosine through fluorescence quenching. researchgate.net

The table below summarizes the performance of several nitrophenyl hydrazone-based chemosensors, illustrating the principles that would apply to this compound.

Sensor TypeAnalyteDetection MethodLimit of Detection (LOD)Observed Change
Quinoline-dinitrophenyl hydrazoneCN⁻Colorimetric0.35 µMLight yellow to magenta
Quinoline-dinitrophenyl hydrazoneF⁻, AcO⁻Colorimetric~1-2 µMLight yellow to magenta
Indole-dinitrophenyl hydrazoneF⁻Colorimetric & Fluorimetric8.69 x 10⁻⁸ MMustard to purple color
2-Nitrobenzylidene-hydrazineCu²⁺Fluorimetric (Turn-off)~1.4 - 1.8 µMFluorescence quenching
2-Nitrobenzylidene-hydrazineHistidineFluorimetric (Turn-off)~0.6 - 1.1 µMFluorescence quenching

This table is compiled from data on related nitrophenyl hydrazone compounds to illustrate the sensing capabilities of this class of molecules. nih.govmdpi.comresearchgate.net

Polymer Precursors and Monomers

The hydrazine and hydrazone functionalities are versatile groups for polymer synthesis. They can be incorporated into polymer backbones or used to initiate polymerization. ontosight.ai

One approach involves using hydrazone-containing compounds as initiators for the polymerization of vinyl monomers. wikipedia.org The N-N bond in the hydrazone can be cleaved under certain conditions to generate radicals that initiate the polymerization process. This is particularly useful for creating polymers with specific end-groups or for grafting polymers onto surfaces.

Alternatively, this compound or its derivatives can act as monomers in polycondensation reactions. For example, dihydrazide monomers react with other bifunctional molecules like diacyl chlorides or diisocyanates to form poly(diacylhydrazines) or polyureas, respectively. ontosight.aimdpi.commdpi.com Polymers containing hydrazine linkages have been synthesized and investigated for applications such as flame-retardant materials. mdpi.com Furthermore, polymers like poly(acryloyl hydrazide) can be synthesized and then modified post-polymerization by reacting the pendant hydrazide groups with various aldehydes, demonstrating the utility of the hydrazide group as a reactive handle in polymer chemistry. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing [1-(2-Nitrophenyl)ethylidene]hydrazine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves condensation reactions between 2-nitroacetophenone derivatives and hydrazine hydrate. Key steps include:

  • Acid-catalyzed condensation : Refluxing 2-nitroacetophenone with hydrazine hydrate in methanol/ethanol under acidic conditions (e.g., HCl or acetic acid) .
  • Reaction time and solvent : Yields improve with prolonged reflux (3–5 hours) in anhydrous ethanol, as seen in analogous hydrazine derivatives (e.g., 81–91% yields for similar compounds) .

Q. How is this compound characterized, and what spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C-NMR : Key signals include:
    • Hydrazine NH protons at δ 8.5–10.5 ppm (broad, exchangeable).
    • Ethylidene CH₃ group at δ 2.1–2.5 ppm (singlet) .
    • Aromatic protons from the 2-nitrophenyl group (δ 7.5–8.5 ppm) .
  • FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
  • XRD : Single-crystal X-ray diffraction resolves the planar hydrazine backbone and nitro group orientation, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for hydrazine derivatives, such as unexpected splitting in NMR spectra?

Answer: Contradictions often arise from:

  • Tautomerism : Hydrazine derivatives may exhibit keto-enol tautomerism, causing split signals. Use variable-temperature NMR to observe dynamic equilibrium .
  • Crystallographic vs. solution-state data : XRD confirms solid-state structure, while NOESY NMR detects conformational flexibility in solution .
  • Impurity interference : Recrystallize in acetonitrile or DMSO to remove byproducts (e.g., unreacted ketones) .

Example : In this compound, tautomerism between imine and enamine forms can lead to duplicated signals. DFT calculations paired with NMR experiments resolve this .

Q. What strategies optimize the design of bioactive derivatives (e.g., antimicrobial or antioxidant agents) from this compound?

Answer:

  • Functionalization : Introduce thiadiazole or pyrazole rings via cyclization with hydrazonoyl chlorides or carbodithioates. For example:
    • React with N-(4-nitrophenyl)acetohydrazonoyl bromide to form 1,3,4-thiadiazole derivatives with enhanced antimicrobial activity .
  • Bioactivity assays :
    • Antioxidant : DPPH radical scavenging assays (IC₅₀ values < 50 µM for nitroaryl hydrazines) .
    • MAO-B inhibition : Screen derivatives against human monoamine oxidase isoforms using fluorometric assays .

Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during functionalization of this compound?

Answer:

  • Oxidation control : Use mild oxidizing agents (e.g., MnO₂) to convert hydrazines to diazo compounds without over-oxidizing nitro groups .
  • Nucleophilic substitution : Activate the hydrazine with SOCl₂ or P₂O₅ to form reactive intermediates (e.g., nitriles) prior to substitution .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) favor substitution, while protic solvents (EtOH) stabilize oxidation pathways .

Q. What safety protocols are essential when handling this compound in lab settings?

Answer:

  • Toxicity mitigation : Avoid inhalation/contact; use fume hoods and PPE. Hydrazines are mutagenic and may release toxic gases (e.g., NOx) upon combustion .
  • Waste disposal : Neutralize with dilute HCl before disposal to prevent diazonium salt formation .

Q. How does the nitro group’s position (ortho vs. para) on the phenyl ring influence the compound’s reactivity and applications?

Answer:

  • Ortho-nitro effect : The 2-nitrophenyl group enhances steric hindrance, reducing reaction rates in nucleophilic substitutions but stabilizing metal coordination in MOFs .
  • Electronic effects : The nitro group’s electron-withdrawing nature increases electrophilicity at the hydrazine moiety, favoring cyclization reactions (e.g., thiadiazole formation) .

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